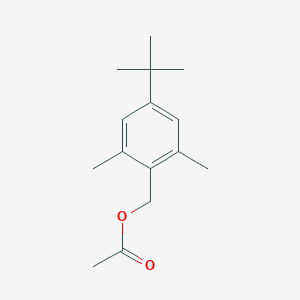
Lithium selenate
Descripción general
Descripción
Lithium selenate is an inorganic compound composed of lithium and selenium, with the chemical formula Li₂SeO₄. It is a white crystalline solid that is soluble in water. This compound is primarily used in the field of electrochemistry, particularly in the development of advanced battery technologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium selenate can be synthesized through the reaction of lithium hydroxide (LiOH) with selenic acid (H₂SeO₄). The reaction is typically carried out in an aqueous medium at room temperature: [ \text{LiOH} + \text{H}_2\text{SeO}_4 \rightarrow \text{Li}_2\text{SeO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of lithium carbonate (Li₂CO₃) with selenic acid. The reaction is conducted in large-scale reactors with precise control over temperature and pH to ensure high yield and purity: [ \text{Li}_2\text{CO}_3 + \text{H}_2\text{SeO}_4 \rightarrow \text{Li}_2\text{SeO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to lithium selenide (Li₂Se) using reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: this compound can participate in substitution reactions where the selenate ion (SeO₄²⁻) is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride in an aqueous or organic solvent.
Substitution: Various anions like sulfate (SO₄²⁻) or phosphate (PO₄³⁻) in aqueous solutions.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds of selenium.
Reduction: Formation of lithium selenide (Li₂Se).
Substitution: Formation of lithium salts of the substituting anions.
Aplicaciones Científicas De Investigación
Lithium selenate has several scientific research applications, including:
Catalysis: Acts as a catalyst in various chemical reactions due to its unique redox properties.
Biology and Medicine: Investigated for its potential use in medical applications, particularly in the treatment of certain diseases due to its selenium content.
Industry: Used in the production of specialty chemicals and materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of lithium selenate in electrochemical applications involves the reversible redox reactions of selenium. During the discharge cycle of a lithium-selenium battery, lithium ions (Li⁺) intercalate into the selenium cathode, forming lithium selenide (Li₂Se). During the charging cycle, lithium selenide is oxidized back to selenium, releasing lithium ions back into the electrolyte. This process is facilitated by the high electrical conductivity of selenium, which enhances the overall performance of the battery .
Comparación Con Compuestos Similares
Lithium Sulfate (Li₂SO₄): Similar in structure but contains sulfur instead of selenium. It is used in different applications, such as in the production of specialty glasses and ceramics.
Lithium Selenide (Li₂Se): A reduced form of lithium selenate, used in different electrochemical applications.
Lithium Tellurate (Li₂TeO₄): Contains tellurium instead of selenium and is used in advanced battery technologies.
Uniqueness of this compound: this compound is unique due to its high electrical conductivity and better electrochemical performance compared to its sulfur counterpart. It also offers advantages in terms of stability and compatibility with conventional carbonate-based electrolytes, making it a promising candidate for next-generation battery technologies .
Propiedades
IUPAC Name |
dilithium;selenate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNYTBZEWFKNR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Se](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2SeO4, Li2O4Se | |
| Record name | lithium selenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889645 | |
| Record name | Selenic acid, lithium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15593-52-9 | |
| Record name | Lithium selenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenic acid, lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenic acid, lithium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM SELENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH73V5FKQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




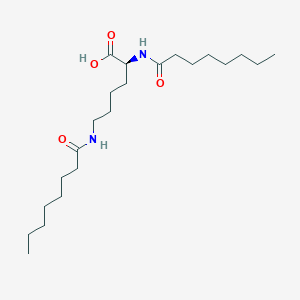


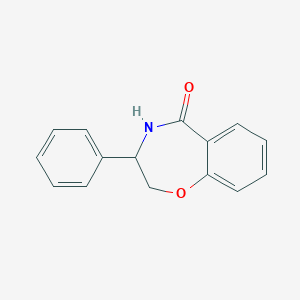

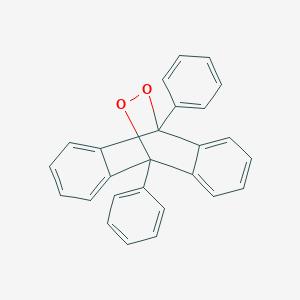

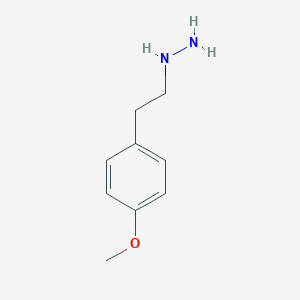
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)


